3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
Overview
Description
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a dihydrobenzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and 3-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous alkaline medium to facilitate the formation of the amide bond.
Procedure: The 1,4-benzodioxane-6-amine is reacted with 3-bromobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide
Comparison
Compared to similar compounds, 3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin moiety. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(19-17(20)13-3-2-4-14(18)9-13)12-5-6-15-16(10-12)22-8-7-21-15/h2-6,9-11H,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUPLIYIXAHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.